molecular formula C22H13F9N2O2 B2454487 N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-83-5

N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2454487
CAS RN: 338782-83-5
M. Wt: 508.344
InChI Key: SKWXBDPCPXRMPC-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H13F9N2O2 and its molecular weight is 508.344. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of NF-kappaB and AP-1 Gene Expression

The compound N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its role as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. One study focused on the structure-activity relationship of this compound, aiming to enhance its potential oral bioavailability. The findings revealed that while certain substitutions resulted in decreased activity, specific modifications could maintain or improve the inhibitor's effectiveness without significantly losing activity (Palanki et al., 2000).

Antagonistic Activity in NK1-Receptor

This compound's structure has also been modified to explore its potential as an antagonist in tachykinin NK1-receptor. A study synthesized novel N-benzylcarboxamide derivatives showing atropisomerism due to the steric hindrance of the carboxamide moiety and its restricted rotation. These derivatives demonstrated significant NK1-antagonistic activity, indicating a potential application in modulating NK1 receptor interactions (Ishichi, Ikeura, & Natsugari, 2004).

Novel Antineoplastic Applications

Research has also explored this compound's use in antineoplastic (cancer treatment) applications. A novel antineoplastic referred to as JS-38, structurally related to this compound, showed a unique metabolic pathway and pharmacologic property of accelerating bone-marrow cell formation. This suggests its potential role in cancer treatment and the management of side effects related to bone marrow suppression (Zhang et al., 2011).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F9N2O2/c23-20(24,25)13-5-3-12(4-6-13)11-33-7-1-2-17(19(33)35)18(34)32-16-9-14(21(26,27)28)8-15(10-16)22(29,30)31/h1-10H,11H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWXBDPCPXRMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F9N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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